molecular formula C19H25NO2 B1251694 Glaciapyrrole C

Glaciapyrrole C

Cat. No. B1251694
M. Wt: 299.4 g/mol
InChI Key: KQQPOPKROBUPQD-OFPSORBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glaciapyrrole C is a natural product found in Streptomyces with data available.

Scientific Research Applications

Discovery and Applications

Glaciapyrrole C, along with its analogs glaciapyrroles D and E, have been identified in Streptomyces sp. isolated from deep-sea sediment. These compounds exhibit significant potential in various scientific applications. Particularly, glaciapyrrole E and its photoisomer, photoglaciapyrrole E, when encapsulated in poly(lactic-co-glycolic acid) nanoparticles, have shown notable inhibitory activity against influenza A virus. This discovery marks the first report of antiviral effects from glaciapyrrole family compounds, expanding their potential applications in biomedical research (Ko et al., 2022).

Structural Analysis and Synthesis

The absolute configuration and structural uniqueness of pyrrolosesquiterpenoid glaciapyrrol A, closely related to glaciapyrrole C, have been extensively studied. These analyses are crucial for understanding the chemical nature and potential applications of glaciapyrrole C. Syntheses of glaciapyrrol A and its stereoisomers from geraniol or nerol have been performed, providing insights into the molecular structure and potential synthetic pathways for related compounds (Riclea & Dickschat, 2011).

Biosynthesis and Microbial Terpenes

The bioorganic chemistry of microbial terpenoids, including glaciapyrrole A, has been summarized, focusing on the biosynthetic pathways and analytical techniques like closed-loop stripping apparatus combined with gas chromatography/mass spectrometry. These studies offer a broader perspective on the chemical and biosynthetic intricacies of glaciapyrrole C and related compounds (Citron & Dickschat, 2014).

properties

Product Name

Glaciapyrrole C

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

(2Z,4E)-3-methyl-5-[3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]-1-(1H-pyrrol-2-yl)penta-2,4-dien-1-one

InChI

InChI=1S/C19H25NO2/c1-14(2)7-5-11-19(4)18(22-19)10-9-15(3)13-17(21)16-8-6-12-20-16/h6-10,12-13,18,20H,5,11H2,1-4H3/b10-9+,15-13-

InChI Key

KQQPOPKROBUPQD-OFPSORBISA-N

Isomeric SMILES

CC(=CCCC1(C(O1)/C=C/C(=C\C(=O)C2=CC=CN2)/C)C)C

Canonical SMILES

CC(=CCCC1(C(O1)C=CC(=CC(=O)C2=CC=CN2)C)C)C

synonyms

glaciapyrrole C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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